molecular formula C6H5Cl2NO2S B1296846 3,4-Dichlorobenzenesulfonamide CAS No. 23815-28-3

3,4-Dichlorobenzenesulfonamide

Cat. No. B1296846
CAS RN: 23815-28-3
M. Wt: 226.08 g/mol
InChI Key: ILLSOONBCBUBOD-UHFFFAOYSA-N
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Description

3,4-Dichlorobenzenesulfonamide is a chemical compound with the molecular formula C6H5Cl2NO2S . It has a molecular weight of 226.08 . The compound is used in the synthesis of various organic compounds.


Molecular Structure Analysis

The InChI code for 3,4-Dichlorobenzenesulfonamide is 1S/C6H5Cl2NO2S/c7-5-2-1-4(3-6(5)8)12(9,10)11/h1-3H,(H2,9,10,11) . This indicates the presence of a benzene ring with two chlorine atoms and a sulfonamide group attached to it .

Scientific Research Applications

Radical Addition and Pyrrolidine Formation

  • Application : A study by Tsuritani et al. (2003) explored the use of 3,4-Dichlorobenzenesulfonamide in radical addition reactions. The research demonstrated the effective radical addition of N,N-dichlorobenzenesulfonamide to 1-alkenes using triethylborane as a radical initiator. This process is significant for creating pyrrolidine derivatives through radical annulation reactions (Tsuritani, Shinokubo, & Oshima, 2003).

Chemosensing Probes for Sn2+ Ions

  • Application : Ravichandiran et al. (2020) developed a colorimetric and fluorescence probe using a derivative of 3,4-Dichlorobenzenesulfonamide for detecting Sn2+ ions in aqueous solutions. This probe is significant for its potential applications in bioimaging and the detection of Sn2+ in living cells and zebrafish (Ravichandiran et al., 2020).

Synthesis of Reactive Sulfonamide Derivatives

  • Application : The work of Aizina et al. (2017) involved the reaction of 3,4-Dichlorobenzenesulfonamide with various compounds to synthesize highly reactive sulfonamide derivatives. These derivatives are valuable for preparing new and difficultly accessible derivatives of the sulfonamide series, which have applications in pharmaceutical and chemical research (Aizina, Rozentsveig, Popov, & Levkovskaya, 2017).

Spectroscopic Studies

  • Application : A study by Karabacak et al. (2009) conducted a theoretical investigation on the molecular structure and spectroscopic properties of para-halogen benzenesulfonamides, including 3,4-Dichlorobenzenesulfonamide. These studies are crucial for understanding the effects of halogen substituents on the characteristic bands in the spectra of these compounds, which is important in analytical chemistry (Karabacak, Cinar, Çoruh, & Kurt, 2009).

Safety And Hazards

The safety data sheet for 3,4-Dichlorobenzenesulfonamide indicates that it may cause skin and eye irritation, and may cause respiratory irritation . It is classified as Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3, with the target organ being the respiratory system .

Future Directions

A study has been conducted on new chalcone derivatives containing 2,4-dichlorobenzenesulfonamide moiety, which displayed notable anticancer effects on various human cancer cells . This suggests potential future directions in exploring the anticancer properties of 3,4-Dichlorobenzenesulfonamide and its derivatives .

properties

IUPAC Name

3,4-dichlorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2NO2S/c7-5-2-1-4(3-6(5)8)12(9,10)11/h1-3H,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILLSOONBCBUBOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20283393
Record name 3,4-dichlorobenzenesulfonamide
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Molecular Weight

226.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dichlorobenzenesulfonamide

CAS RN

23815-28-3
Record name 3,4-Dichlorobenzenesulfonamide
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Record name 23815-28-3
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Record name 3,4-dichlorobenzenesulfonamide
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Record name 3,4-dichlorobenzene-1-sulfonamide
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Record name 3,4-DICHLOROBENZENESULFONAMIDE
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Synthesis routes and methods

Procedure details

To a solution of 3,4-dichlorobenzenesulfonyl chloride (1.84 g, 7.5 mmol) in 35 mL of dry pyridine was added 2.5 g (7 mmol) of 4-(aminomethyl)-1-[[2-(diethylamino)ethyl]amino]-thioxanthen-9-one (prepared by the method described in Example 4) under nitrogen and the reaction mixture was stirred at room temperature for 15 min. and then was allowed to stand for approximately 72 hours. The reaction mixture was poured into 75 mL of water containing 0.75 g of NaOH, and extracted into chloroform. The organic layer was washed with water (2x) and brine, and dried over sodium sulfate. Chloroform was removed in vacuo, the residue was recrystallized from ethanol to afford 1.24 g of N-[[1-[[2-(diethylamino)]ethyl]amino]-9-oxothioxanthen-4-yl]methyl]-3,4-dichlorobenzenesulfonamide, m.p. 95° C. (dec.). The free base was dissolved in methanol and treated with methanesulfonic acid in methanol to afford the methanesulfonate·1/2 hydrate, m.p. 55° C. (dec.).
Quantity
1.84 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Name
Quantity
75 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
35
Citations
BT Gowda, KS Babitha, I Svoboda… - … Section E: Structure …, 2007 - scripts.iucr.org
(IUCr) 3,4-Dichlorobenzenesulfonamide Journal logo Acta Crystallographica Section E Acta Crystallographica Section E CRYSTALLOGRAPHIC COMMUNICATIONS Journals Logo IUCr …
Number of citations: 3 scripts.iucr.org
KL Lobb, PA Hipskind, JA Aikins… - Journal of medicinal …, 2004 - ACS Publications
Two closely related diaryl acylsulfonamides were recently reported as potent antitumor agents against a broad spectrum of human tumor xenografts (colon, lung, breast, ovary, and …
Number of citations: 74 pubs.acs.org
BT Gowda, N Damodara, K Jyothi - International Journal of …, 2005 - Wiley Online Library
In an effort to introduce N‐chloroarylsulfonamides of different oxidizing strengths, nine sodium salts of mono‐ and di‐substituted N‐chloroarylsulfonamides are employed as oxidants for …
Number of citations: 44 onlinelibrary.wiley.com
S Gula, G Hussaina, I Ahmedb… - Journal of Pharmacy …, 2014 - researchgate.net
Objectives: Due to diverse biological activities of sulfonamides, a new halogenated series of N-(un) substituted N-(3, 4-methylenedioxybenzyl) arylsulfonamides were synthesized to …
Number of citations: 0 www.researchgate.net
JD Park, RD Englert, JS Meek - Journal of the American Chemical …, 1952 - ACS Publications
The reactions of the sodium salts of some amides with certain halohydrocarbons were studied. The products formed when alkylene dihalides were used were explained on the basis of …
Number of citations: 2 pubs.acs.org
K Oh, T Hoshi, S Tomio, K Ueda, K Hara - Molecules, 2017 - mdpi.com
To explore small molecules with ethylene-like biological activity, we conducted a triple response-based assay system for chemical library screening. Among 9600 compounds, we found …
Number of citations: 9 www.mdpi.com
F Eckert, I Leito, I Kaljurand, A Kütt… - Journal of …, 2009 - Wiley Online Library
The COSMO‐RS method, a combination of the quantum chemical dielectric continuum solvation model COSMO with a statistical thermodynamics treatment for realistic solvation …
Number of citations: 210 onlinelibrary.wiley.com
EH Huntress, FH Carten - Journal of the American Chemical …, 1940 - ACS Publications
Although the action of chlorosulfonic acid has been studied upon many compounds, either as a means of introducing the sulfonic acid group or the chlorosulfonyl group, no systematic …
Number of citations: 148 pubs.acs.org
R Mahesh, VL Nayak, KS Babu, S Riyaz… - …, 2017 - Wiley Online Library
Newer therapeutics can be developed in drug discovery by adopting the strategy of scaffold hop** of the privileged scaffolds from known bioactive compounds. This strategy has been …
WH Miller, AM Dessert… - Journal of the American …, 1950 - ACS Publications
Since the original observations by Mann and Keilin, 2 other reports haveappeared confirming the factthat only sulfonamides unsubstituted on the sulfonamide nitrogen are highly active …
Number of citations: 241 pubs.acs.org

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